塩基性赤色76

概要

説明

Basic Red 76, also known as C.I. Basic Red 76, is a monoazo dye commonly used in the cosmetic industry. It is primarily utilized as a hair colorant and hair-conditioning agent. The compound is known for its vibrant red hue and is often found in various hair dye formulations .

科学的研究の応用

Basic Red 76 has a wide range of applications in scientific research, including:

Chemistry: Used as a dye in various chemical reactions and processes.

Biology: Employed in staining techniques to visualize biological samples.

Medicine: Investigated for potential therapeutic applications and as a diagnostic tool.

Industry: Widely used in the cosmetic industry, particularly in hair dye formulations.

作用機序

Target of Action

Basic Red 76 is a synthetic hair colorant . It is reported to function in cosmetics as a hair colorant and hair-conditioning agent . The primary target of Basic Red 76 is the hair, where it adheres to the hair surface .

Mode of Action

Basic Red 76 is a monoazo color . As a direct dye, it doesn’t penetrate very deeply into the hair . It adheres to the hair surface, providing color and conditioning effects .

Pharmacokinetics

Approximately 63% and 15% of the administered test substance was recovered in the feces and urine, respectively, over a duration of 24 hours . This suggests that Basic Red 76 is primarily excreted via the feces, with a smaller amount excreted in the urine.

Result of Action

The primary result of Basic Red 76’s action is a change in hair color . It is intensely colored and is mainly used in semi-permanent hair colorant products . In addition to coloring the hair, Basic Red 76 also functions as a hair-conditioning agent .

生化学分析

Biochemical Properties

It is known to be involved in the diazotization of a primary aromatic amine . The resulting diazonium salt is highly reactive .

Cellular Effects

It is used in cosmetics, suggesting that it may have effects on keratinocytes, the primary cell type in the hair and skin .

Molecular Mechanism

It is known to be involved in the diazotization of a primary aromatic amine

Temporal Effects in Laboratory Settings

It is known to be stable and water soluble .

Dosage Effects in Animal Models

It is used in cosmetics, suggesting that it has been tested for safety and efficacy at various dosages .

Metabolic Pathways

It is known to be involved in the diazotization of a primary aromatic amine .

Transport and Distribution

It is known to be water soluble, suggesting that it can be transported and distributed in aqueous environments .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Basic Red 76 typically involves the diazotization of a primary aromatic amine, such as 2-methoxyaniline, in a cold aqueous acidic solution. This is followed by coupling with a suitable coupling component to form the azo dye. The reaction conditions usually require maintaining a low temperature to ensure the stability of the diazonium salt .

Industrial Production Methods: In industrial settings, the production of Basic Red 76 follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters such as temperature, pH, and reactant concentrations to achieve high yields and purity. The final product is often subjected to purification steps to remove any impurities and ensure consistency in color quality .

化学反応の分析

Types of Reactions: Basic Red 76 undergoes various chemical reactions, including:

Oxidation: The azo group in Basic Red 76 can be oxidized under certain conditions, leading to the formation of different oxidation products.

Reduction: The azo group can also be reduced to form amines, which can further react to form other compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents.

Major Products Formed:

Oxidation Products: Various oxidation products depending on the specific conditions and reagents used.

Reduction Products: Amines and other derivatives.

Substitution Products: Compounds with different substituents on the aromatic rings.

類似化合物との比較

- Basic Red 51

- Basic Red 14

- Basic Red 18

Comparison: Basic Red 76 is unique due to its specific molecular structure, which imparts distinct color properties and stability. Compared to other similar compounds, Basic Red 76 offers better color fastness and resistance to fading. Its molecular structure also allows for more efficient penetration into the hair shaft, resulting in more vibrant and long-lasting color .

生物活性

Basic Red 76, a synthetic azo dye, is primarily used in cosmetics, especially hair dyes. Its biological activity has been the subject of various studies focusing on its safety, genotoxicity, absorption, and potential health risks. This article provides a comprehensive overview of the biological activity of Basic Red 76, supported by data tables and research findings.

Chemical Structure and Properties

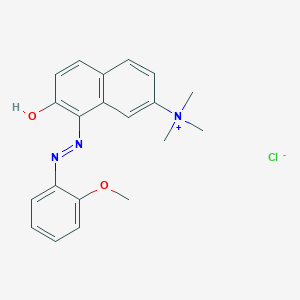

Basic Red 76 is chemically defined as 7-Hydroxy-8-[(2-methoxyphenyl)azo]-2-naphthyl]-trimethylammonium chloride . It is classified as a monoazo dye, characterized by its vibrant color and solubility in water. The dye's structural properties influence its interaction with biological systems, particularly in terms of skin absorption and potential toxicity.

Biological Activity Overview

1. Skin Absorption and Penetration Studies

Research has demonstrated that Basic Red 76 can penetrate the skin barrier to varying extents. In a study involving Sprague-Dawley rats, the following absorption rates were observed:

| Tissue Type | Absorption Rate (%) |

|---|---|

| Stratum Corneum | 1.44 |

| Epidermis/Dermis | 0.046 |

| Receptor Fluid | 0.0049 |

In aqueous solutions, the penetration rates were higher, indicating that formulation can significantly affect bioavailability .

2. Genotoxicity Assessments

The genotoxic potential of Basic Red 76 has been evaluated through several assays:

- Ames Test : No gene mutations were induced in bacterial cells.

- In Vitro Micronucleus Test : Indicated an increase in micronuclei in V79 cells.

- In Vivo Micronucleus Test : Results did not confirm the in vitro findings, showing no significant increase in micronuclei in treated mice .

These results suggest that while Basic Red 76 exhibits some genotoxic properties in vitro, these effects may not translate to in vivo conditions.

Toxicological Studies

1. Acute Toxicity

Acute toxicity studies have shown variable results depending on the route of administration:

- Oral Administration : The LD50 value was reported to be greater than 10 g/kg body weight in mice, indicating low acute toxicity. Observations included lethargy and respiratory issues at high doses .

- Intravenous Administration : Approximately 63% of administered doses were excreted within 24 hours, suggesting limited systemic absorption .

2. Chronic Exposure Studies

A chronic exposure study conducted over 12 weeks revealed behavioral changes and slight weight loss in female rats exposed to Basic Red 76 at doses of 200 mg/kg body weight:

| Parameter | Control Group | Treated Group |

|---|---|---|

| Body Weight Gain (g) | Normal | Slightly Reduced |

| Aggressive Behavior | None | Present |

| Colored Urine | None | Present |

These findings highlight potential long-term effects on behavior and physiological parameters .

Regulatory Status

Basic Red 76 is subject to regulatory scrutiny due to its potential health risks. The Scientific Committee on Consumer Safety (SCCS) has deemed it safe for use in cosmetics under specific concentration limits but emphasizes the need for caution due to possible skin irritation and sensitization .

Case Studies

Several case studies have documented adverse reactions associated with Basic Red 76 usage:

- Case Study A : A consumer experienced severe dermatitis after using a hair dye containing Basic Red 76, prompting investigations into patch testing protocols.

- Case Study B : Reports from dermatological clinics indicated instances of allergic reactions linked to hair products containing this dye.

These cases underscore the importance of pre-market safety assessments and consumer education regarding patch testing before use.

特性

IUPAC Name |

[7-hydroxy-8-[(2-methoxyphenyl)diazenyl]naphthalen-2-yl]-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2.ClH/c1-23(2,3)15-11-9-14-10-12-18(24)20(16(14)13-15)22-21-17-7-5-6-8-19(17)25-4;/h5-13H,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSWXSHNPRUMJKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C1=CC2=C(C=C1)C=CC(=C2N=NC3=CC=CC=C3OC)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10879784 | |

| Record name | C.I. Basic Red 76 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68391-30-0 | |

| Record name | Basic Red 76 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68391-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Basic red 76 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068391300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenaminium, 7-hydroxy-8-[2-(2-methoxyphenyl)diazenyl]-N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Basic Red 76 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [7-hydroxy-8-[(2-methoxyphenyl)azo]-2-naphthyl]trimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.564 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What analytical methods are employed to detect and quantify Basic Red 76 in complex matrices like commercial hair dye formulations and environmental samples?

A1: Several analytical techniques are employed for the detection and quantification of Basic Red 76:

- HPLC-DAD (High-Performance Liquid Chromatography with Diode Array Detection): This technique, potentially enhanced with ionic liquids like BMIm[NTf2], offers efficient separation and quantification of Basic Red 76 in hair coloring formulations and even drinking water [].

- LC-MS/MS-SRM (Liquid Chromatography-Tandem Mass Spectrometry - Selected Reaction Monitoring): This highly sensitive method allows for the detection and quantification of Basic Red 76 in wash water samples collected from individuals with dyed hair, helping assess its potential environmental release and impact [].

Q2: What challenges are associated with the presence of Basic Red 76 in wash water, and how do its properties influence its fate in the environment?

A3: Research indicates that Basic Red 76, along with other semi-permanent dyes, can be released into wash water, posing potential risks to the environment []. Studies show that Basic Red 76 may not fully bind to hair and scalp, leading to its release during washing []. This release, even at low concentrations, raises concerns about its accumulation in water systems and potential long-term impacts on aquatic life. Further research is needed to understand the degradation pathways of Basic Red 76 and develop effective strategies for its removal from wastewater.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。